![molecular formula C10H12F2O2Si B3042154 2,3-Difluoro-4-(trimethylsilyl)benzoic acid CAS No. 518070-16-1](/img/structure/B3042154.png)
2,3-Difluoro-4-(trimethylsilyl)benzoic acid
Overview
Description
“2,3-Difluoro-4-(trimethylsilyl)benzoic acid” is a benzoic acid derivative with fluorine atoms at the 2nd and 3rd positions and a trimethylsilyl group at the 4th position . The presence of the fluorine atoms and the trimethylsilyl group can significantly alter the properties of the benzoic acid, including its reactivity, acidity, and physical properties .
Molecular Structure Analysis
The molecular structure of “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would consist of a benzene ring (due to the benzoic acid backbone) with fluorine atoms attached at the 2nd and 3rd positions and a trimethylsilyl group at the 4th position . The carboxylic acid group (-COOH) of the benzoic acid would be at the 1st position .Chemical Reactions Analysis
As a benzoic acid derivative, “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation . The presence of the fluorine atoms might make the compound more reactive due to the electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic . The fluorine atoms might increase the compound’s stability and reactivity .Scientific Research Applications
Suzuki–Miyaura Coupling
“2,3-Difluoro-4-(trimethylsilyl)benzoic acid” can be used in the Suzuki–Miyaura (SM) coupling reaction. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Boron Reagents
This compound can also be used in the synthesis of boron reagents. These reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Research and Development in the Pharmaceutical Industry
“2,3-Difluoro-4-(trimethylsilyl)benzoic acid” is used in the research and development in the pharmaceutical industry. It can be used in the synthesis of various pharmaceutical compounds .
Chemical Manufacturing
This compound is used in the chemical manufacturing industry. It can be used in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would depend on its use. For example, if used as a reagent in a chemical reaction, its mechanism of action would involve the participation of its functional groups (the carboxylic acid group and the trimethylsilyl group) in the reaction .
Future Directions
The future directions for the study and use of “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would depend on its potential applications. For example, if it shows promise as a reagent in certain chemical reactions, future research might focus on optimizing its synthesis and exploring its use in various reactions .
properties
IUPAC Name |
2,3-difluoro-4-trimethylsilylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2Si/c1-15(2,3)7-5-4-6(10(13)14)8(11)9(7)12/h4-5H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOJKVRZLZAKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)C(=O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(trimethylsilyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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